molecular formula C14H11FN4O B5651365 3-[5-(4-fluoro-3-methylbenzyl)-1,2,4-oxadiazol-3-yl]pyridazine

3-[5-(4-fluoro-3-methylbenzyl)-1,2,4-oxadiazol-3-yl]pyridazine

Cat. No. B5651365
M. Wt: 270.26 g/mol
InChI Key: FPQGWIVAWQDAKY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of heterocyclic compounds like 3-[5-(4-fluoro-3-methylbenzyl)-1,2,4-oxadiazol-3-yl]pyridazine involves complex reactions that often require precise conditions for successful outcomes. For instance, compounds with similar structures have been synthesized through multi-step reactions involving starting materials like trichloropyridazine or dibromo compounds that undergo reactions with different hydrazines or halogenated precursors to form the desired heterocyclic ring systems (Sauer et al., 2001).

Molecular Structure Analysis

The molecular structure of such compounds is often characterized using techniques such as X-ray crystallography, which reveals details about the ring systems, bond lengths, angles, and the overall geometry of the molecule. For example, analyses of similar heterocyclic compounds have shown planar structures, intracyclic and exo-cyclic bond angles, and hydrogen bonding interactions that contribute to their stability and reactivity (Ogurtsov et al., 2018).

properties

IUPAC Name

5-[(4-fluoro-3-methylphenyl)methyl]-3-pyridazin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN4O/c1-9-7-10(4-5-11(9)15)8-13-17-14(19-20-13)12-3-2-6-16-18-12/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQGWIVAWQDAKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC2=NC(=NO2)C3=NN=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(4-Fluoro-3-methylbenzyl)-1,2,4-oxadiazol-3-yl]pyridazine

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